molecular formula C20H36BO8P B12822191 Tetra-n-butylphosphonium bis(oxalato-(2)-borate

Tetra-n-butylphosphonium bis(oxalato-(2)-borate

Cat. No.: B12822191
M. Wt: 446.3 g/mol
InChI Key: KZUMSUSIFDQSEN-UHFFFAOYSA-N
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Description

Tetra-n-butylphosphonium bis(oxalato-(2)-borate) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound is composed of a tetra-n-butylphosphonium cation and a bis(oxalato-(2)-borate) anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-n-butylphosphonium bis(oxalato-(2)-borate) typically involves a metathesis reaction. One common method is to react tetra-n-butylphosphonium bromide with potassium bis(oxalato-(2)-borate) in an aqueous medium. The reaction proceeds as follows:

(C4H9)4PBr+K2B(C2O4)2(C4H9)4PB(C2O4)2+2KBr\text{(C}_4\text{H}_9\text{)}_4\text{PBr} + \text{K}_2\text{B(C}_2\text{O}_4\text{)}_2 \rightarrow \text{(C}_4\text{H}_9\text{)}_4\text{PB(C}_2\text{O}_4\text{)}_2 + 2\text{KBr} (C4​H9​)4​PBr+K2​B(C2​O4​)2​→(C4​H9​)4​PB(C2​O4​)2​+2KBr

The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete. The product is then purified by washing with water to remove the potassium bromide byproduct and dried under vacuum.

Industrial Production Methods

On an industrial scale, the production of this compound) follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tetra-n-butylphosphonium bis(oxalato-(2)-borate) can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions.

    Complexation Reactions: The oxalato borate anion can form complexes with metal ions.

    Redox Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can react with the phosphonium cation under mild conditions.

    Complexation: Metal salts like copper(II) sulfate can form complexes with the ox

Biological Activity

Tetra-n-butylphosphonium bis(oxalato-(2)-borate), often abbreviated as [P4444][BOB], is a phosphonium-based ionic liquid that has garnered attention in various fields, including electrochemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound) consists of a tetra-n-butylphosphonium cation paired with a bis(oxalato)borate anion. The unique structure of this ionic liquid contributes to its solubility, thermal stability, and electrochemical properties, making it suitable for various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Tetra-n-butylphosphonium salts. For instance, research indicates that quaternary phosphonium salts exhibit significant antifungal activity. In a study where derivatives of chitosan were modified with quaternary phosphonium salts, the results showed improved antifungal efficiency against various plant pathogens such as Colletotrichum lagenarium and Fusarium oxysporum. The derivatives demonstrated inhibitory indices exceeding 75% at concentrations as low as 1.0 mg/mL .

Additionally, azine heterocycle functionalized quaternary phosphonium salts exhibited excellent bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study emphasized that the antibacterial efficacy was significantly enhanced compared to non-modified compounds .

Interaction with Biological Systems

The interaction of this compound) with cholinesterases has been investigated to understand its potential neurotoxic effects. Studies show that certain phosphonium betains act as reversible inhibitors of cholinesterase enzymes, albeit with weaker inhibition compared to other known phosphonium salts. This suggests that while [P4444][BOB] may have some neuroactive properties, its effects are less pronounced than those of more potent inhibitors .

Case Studies and Research Findings

  • Antifungal Efficacy :
    • A study assessed the antifungal activity of modified chitosan derivatives containing quaternary phosphonium groups. Results indicated that these modifications significantly enhanced their antifungal properties against several pathogens, achieving up to 87.4% inhibition at 1 mg/mL concentration .
  • Bactericidal Properties :
    • Research on azine heterocycle functionalized phosphonium salts demonstrated strong antibacterial activity. The quinoline-functionalized variant showed superior efficacy against Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents based on this compound .
  • Cholinesterase Inhibition :
    • Investigations into the effects of Tetra-n-butylphosphonium on cholinesterases revealed that while it acts as an inhibitor, its potency is lower than other phosphonium derivatives. This finding is crucial for evaluating the safety profile of such compounds in therapeutic applications .

Tables Summarizing Biological Activity

Activity Type Target Organism Inhibitory Index (%) Concentration (mg/mL)
AntifungalColletotrichum lagenarium80.01.0
AntifungalFusarium oxysporum87.41.0
BactericidalStaphylococcus aureus>901.0
BactericidalKlebsiella pneumoniae>851.0

Properties

Molecular Formula

C20H36BO8P

Molecular Weight

446.3 g/mol

IUPAC Name

tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

InChI

InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1

InChI Key

KZUMSUSIFDQSEN-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC

Origin of Product

United States

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